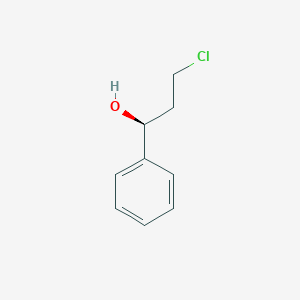

(S)-(-)-3-Chloro-1-phenyl-1-propanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S)-3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380701 | |

| Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100306-34-1 | |

| Record name | (-)-3-Chloro-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100306-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-3-Chloro-1-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 100306-34-1, is an organochlorine compound and an aromatic alcohol.[1] Its molecular structure consists of a phenyl group and a chloroethyl group attached to a chiral carbon center bearing a hydroxyl group. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClO | [1][3] |

| Molecular Weight | 170.64 g/mol | [3][4] |

| Appearance | White to off-white solid/powder/crystal | [3][5] |

| Melting Point | 58-60 °C | [3][4][6] |

| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) | [3][4] |

| Optical Purity (ee) | 99% (GLC) | [3][4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [5] |

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Data Type | Description | Reference |

| ¹H NMR | Spectrum available | [7][8] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry (MS) | GC-MS data available | [9] |

| Infrared (IR) Spectroscopy | FTIR spectrum available | [7][9] |

| SMILES String | O--INVALID-LINK--c1ccccc1 | [3][4] |

| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N | [1][3][4] |

Synthesis Protocols

The asymmetric synthesis of this compound is a critical process, often starting from 3-chloropropiophenone. Below are detailed experimental protocols for its preparation.

Asymmetric Hydrogenation of 3-Chloropropiophenone

This method utilizes a chiral catalyst to achieve high enantioselectivity.

Experimental Protocol:

-

Reaction Setup: In a 20 mL Schlenk tube under an argon atmosphere, combine 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate (HCOOK) as the hydrogen source, and 2.609 mg (4.0 µmol) of the catalyst Cp*IrCl[(S,S)-MsDPEN].[6]

-

Solvent Addition: Add 2 mL of water and 2 mL of toluene to the reaction mixture.[6]

-

Reaction Conditions: Stir the resulting mixture at 50 °C for 24 hours.[6]

-

Work-up: After the reaction is complete, wash the organic phase three times with 3 mL of water.[6]

-

Purification: Remove the toluene by distillation under reduced pressure to yield optically active this compound.[6]

-

Analysis: Confirm the optical purity of the product using Gas Chromatography (GC) analysis. This procedure has been reported to yield the product with 94% yield and 85% enantiomeric excess (ee).[6]

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the Asymmetric Hydrogenation of 3-Chloropropiophenone.

Reduction using a Chiral Boron Oxazolidine Catalyst

This alternative method employs a chiral boron oxazolidine catalyst and a borane reagent.

Experimental Protocol:

-

Catalyst Formation: Synthesize the chiral boron oxazolidine catalyst in situ from natural D-camphor derivatives and borane.[10]

-

Reduction Reaction: In a suitable reaction vessel, dissolve β-chloro-propiophenone. Add the chiral boron oxazolidine catalyst and BH₃·SMe₂ as the reducing agent.[10]

-

Product Isolation: Following the completion of the reaction, perform a suitable work-up and purification procedure to isolate the (S)-3-chloro-1-phenyl-1-propanol. This method has been reported to achieve a yield of 89% and an enantiomeric excess of 94.6%.[10]

Applications in Drug Development

This compound is a vital building block in the synthesis of several important pharmaceuticals, primarily due to its specific stereochemistry which is essential for the biological activity of the final drug molecule.[2]

Intermediate in the Synthesis of Atomoxetine

This compound is a key intermediate in the production of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] The chirality of this compound is critical for ensuring the stereospecificity of the final Atomoxetine molecule.[2]

Precursor for Fluoxetine Synthesis

It also serves as an intermediate in the synthesis of the antidepressant (S)-fluoxetine.[10] The use of this chiral alcohol allows for a more direct and efficient synthesis of the enantiomerically pure drug.

The central role of this compound in pharmaceutical synthesis is illustrated below:

Caption: Role of this compound in API Synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Signal Word: Warning.[3]

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

Storage

Store in a well-ventilated place. Keep container tightly closed. Storage class code is 11 - Combustible Solids.[3]

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of this compound. For further information, please refer to the cited sources.

References

- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 100306-34-1 [sigmaaldrich.com]

- 4. This compound 98 100306-34-1 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]

- 7. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR spectrum [chemicalbook.com]

- 8. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS: 100306-34-1)

(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a crucial chiral building block in the fields of organic chemistry and pharmaceutical development. [1] This versatile compound is recognized as a key intermediate in the synthesis of various bioactive molecules and chiral pharmaceuticals.[1][2] Its specific stereochemistry is essential for producing enantiomerically pure compounds, which is a critical factor in enhancing the efficacy and safety of therapeutic agents.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is typically a white or off-white crystalline powder.[1] A detailed summary of its physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 100306-34-1 | [1] |

| Molecular Formula | C₉H₁₁ClO | [1][3][4] |

| Molecular Weight | 170.64 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Melting Point | 57 - 61 °C | [1][5][6] |

| Boiling Point | 116 °C at 4 mmHg | [7] |

| Optical Rotation | [α]¹⁹/D −25° (c=1 in chloroform) | [5] |

| Purity (Assay) | ≥ 98% (GC) | [1][5] |

| Optical Purity | ee: 99% (GLC) | [5] |

| IUPAC Name | (1S)-3-chloro-1-phenylpropan-1-ol | [3] |

| Synonyms | (S)-(-)-α-(2-Chloroethyl)benzyl Alcohol |

Safety and Handling Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents moderate hazards. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.

| GHS Classification | |

| Pictogram | Warning |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Source | [3] |

Core Applications in Drug Development

The primary significance of this compound lies in its role as a chiral intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).[1] Its specific stereoisomeric form is fundamental to the biological activity of the final drug product.

Key therapeutic areas include:

-

Antidepressants: It is a well-established intermediate for preparing potent drugs such as (S)-Fluoxetine.[8][9]

-

ADHD Treatment: It serves as a building block for Atomoxetine.[10]

-

Other Pharmaceuticals: It is also used in the synthesis of Dapoxetine.[6][11]

The compound's utility extends to the synthesis of analgesics, anti-inflammatory drugs, and agrochemicals.[1][2]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Experimental Protocols: Enantioselective Synthesis

The generation of the (S)-enantiomer with high optical purity is paramount. Asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, is the most common and effective strategy. Below are two detailed protocols employing different catalytic systems.

Asymmetric Transfer Hydrogenation via Iridium Catalyst

This method utilizes a well-defined iridium catalyst and a simple formate salt as the hydrogen source.

Methodology:

-

Under an argon atmosphere, combine 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate (HCOOK), and 2.609 mg (4.0 µmol) of the catalyst Cp*IrCl[(S,S)-MsDPEN] in a 20 mL Schlenk tube.[6]

-

Add 2 mL of water and 2 mL of toluene to the reaction system.[6]

-

Stir the resulting mixture at 50 °C for 24 hours.[6]

-

Upon completion, transfer the mixture to a separation funnel and wash the organic phase three times with 3 mL of water.[6]

-

Isolate the organic phase and remove the toluene via distillation under reduced pressure to yield the final product.[6]

-

Confirm optical purity using GC analysis. This protocol has been reported to achieve a 94% yield with 85% enantiomeric excess (ee).[6]

Caption: Workflow for Iridium-catalyzed asymmetric transfer hydrogenation.

Catalytic Asymmetric Hydrogenation via Iron-Based Catalyst

This protocol offers a more cost-effective and environmentally friendly alternative by replacing precious metals with an iron-based catalyst and using hydrogen gas directly.

Methodology:

-

Dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol.[8][9]

-

Add 15 mg of the supported catalyst, Fe (S-BINAP)₂(S, S-DPENDS) / γ-Al₂O₃, to the solution.[8][9]

-

Add a sufficient amount of KOH to achieve a final concentration of 2×10⁻² mol/L.[8][9]

-

Seal the reactor, purge with high-purity nitrogen three times, and then purge with hydrogen gas three times to remove all oxygen.[8]

-

Heat the reaction to 60 °C and maintain stirring for 1.5 hours.[8][9]

-

After the reaction, cool the vessel and carefully vent the hydrogen.

-

The product yield and enantiomeric excess can be determined by gas chromatography. This process has been shown to achieve yields of up to 99% with an e.e. value of 90%.[8]

Caption: Workflow for Iron-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a high-value chemical intermediate whose importance is directly tied to the production of enantiomerically pure pharmaceuticals. Its synthesis via asymmetric catalysis demonstrates key advances in green and efficient chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of this compound's properties and synthetic routes is essential for the innovation and production of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 98 100306-34-1 [sigmaaldrich.com]

- 6. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]

- 7. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. (R)-(+)-3-Chloro-1-Phenyl-1-propanol - High-Quality API | Reliable Supply by Wanhe Pharma [wanhepharma.com]

(S)-(-)-3-Chloro-1-phenyl-1-propanol structure and stereochemistry

An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol

Abstract

This compound is a chiral alcohol that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the efficacy and safety of the final drug products. This document provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols and data are presented to support researchers and scientists in the pharmaceutical industry.

Chemical Structure and Stereochemistry

This compound, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-ol, is an organochlorine compound and an aromatic alcohol.[1] The molecule contains a single stereogenic center at the carbon atom bonded to the hydroxyl group (C1). The "(S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[2]

The structural formula is ClCH₂CH₂CH(C₆H₅)OH.[3] Its three-dimensional structure is fundamental to its utility as a chiral building block, ensuring stereospecificity in the synthesis of complex drug molecules.[4]

Caption: 2D representation of this compound's structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 100306-34-1 | [1][3][5] |

| Molecular Formula | C₉H₁₁ClO | [1][3] |

| Molecular Weight | 170.64 g/mol | [1][3] |

| Appearance | White to light yellow crystal powder or solid.[2] | [2][3] |

| Melting Point | 58-60 °C | [3][5] |

| Optical Rotation | [α]¹⁹/D −25°, c = 1 in chloroform | [3] |

| Optical Purity (ee) | Typically ≥98% (GLC) | [3] |

| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol, ether, and acetone. | [2] |

| Storage Temperature | Ambient temperatures | [2] |

| InChI Key | JZFUHAGLMZWKTF-VIFPVBQESA-N | [1][3] |

| SMILES String | O--INVALID-LINK--c1ccccc1 | [3] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is the enantioselective reduction of 3-chloropropiophenone.[2] This transformation can be achieved using various chiral catalysts and reducing agents, including both chemical and biological methods.

Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

The following protocol describes the synthesis of this compound from 3-chloropropiophenone via asymmetric transfer hydrogenation, achieving high yield and good enantiomeric excess.[5]

Materials and Equipment:

-

3-Chloropropiophenone (β-chloropropiophenone)

-

Potassium formate (HCOOK)

-

Cp*IrCl[(S,S)-MsDPEN] (catalyst)

-

Toluene

-

Deionized Water

-

Schlenk tube

-

Magnetic stirrer with heating

-

Argon or Nitrogen supply

-

Rotary evaporator

-

Gas Chromatography (GC) system for ee% analysis

Procedure:

-

Under an inert argon atmosphere, add 1.349 g (8.0 mmol) of 3-chloropropiophenone, 3.36 g (40.0 mmol) of potassium formate, and 2.609 mg (4.0 µmol) of the Cp*IrCl[(S,S)-MsDPEN] catalyst to a 20 mL Schlenk tube.[5]

-

Add 2 mL of toluene and 2 mL of deionized water to the reaction mixture.[5]

-

Stir the resulting biphasic mixture vigorously at 50 °C for 24 hours.[5]

-

Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Separate the organic phase and wash it three times with 3 mL of water.[5]

-

Remove the toluene from the organic phase by distillation under reduced pressure to yield the crude product.[5]

-

The final product, optically active this compound, is obtained. The reported yield is 94% with an optical purity of 85% ee as confirmed by GC analysis.[5]

Other reported methods include asymmetric hydrogenation using iron-based chiral catalysts, which can yield the product with up to 99% yield and 90% ee.[6]

Applications in Drug Development

This compound is a valuable building block in the pharmaceutical industry due to its chiral nature.[4] Its primary application is as a key intermediate in the synthesis of important drugs.

Caption: Role as an intermediate in the synthesis of key pharmaceuticals.

-

Atomoxetine: This compound is a crucial intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]

-

Fluoxetine: It is also used in the preparation of the antidepressant (S)-fluoxetine.[6]

-

General Organic Synthesis: Beyond specific drugs, it is a versatile compound useful in various organic synthesis pathways where a chiral phenylpropanol backbone is required.[5][7]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. Publicly available spectral data includes:

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for structural confirmation.[8]

-

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton.

-

FTIR: Fourier-Transform Infrared spectroscopy helps identify functional groups, such as the hydroxyl (-OH) and C-Cl bonds.

-

MS: Mass Spectrometry is used to confirm the molecular weight and fragmentation pattern.[9]

Researchers can access these spectra from various chemical databases to verify the identity and purity of their synthesized material.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

-

Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical-resistant gloves, and safety glasses or goggles.[3]

-

Storage: It should be stored in a well-ventilated place, and the container kept tightly closed. It is classified under Storage Class 11 for combustible solids.[3]

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound 98 100306-34-1 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. (S)-3-Chloro-1-phenyl-1-propanol | 100306-34-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

(S)-(-)-3-Chloro-1-phenyl-1-propanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the core physicochemical properties of (S)-(-)-3-Chloro-1-phenyl-1-propanol, a compound relevant to organic synthesis.[1] Key identifiers including its molecular formula and molecular weight are presented.

Chemical Identity and Properties

This compound is an organochlorine compound and an aromatic alcohol.[2] Its key quantitative descriptors are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁ClO | [1][2][3] |

| Molecular Weight | 170.64 g/mol | [1][3][4][5] |

| CAS Number | 100306-34-1 | [1][3] |

| Linear Formula | ClCH₂CH₂CH(C₆H₅)OH | [3][6] |

Structural and Relational Data

The relationship between the compound's name and its fundamental molecular properties is a cornerstone of chemical informatics. The following diagram illustrates this logical connection.

Figure 1: Relationship between the chemical name, molecular formula, and molecular weight.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-3-氯-1-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. (R)-(+)-3-Chloro-1-phenyl-1-propanol | 100306-33-0 | FC19993 [biosynth.com]

- 6. (S)-(-)-3-氯-1-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of (S)-3-Chloro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is crucial for the biological activity of the final products, making a thorough understanding of its physical properties essential for process development, quality control, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of (S)-3-Chloro-1-phenyl-1-propanol, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of (S)-3-Chloro-1-phenyl-1-propanol are summarized in the table below. These values represent typical data reported for this compound and may vary slightly depending on the purity and the method of measurement.

| Property | Value | Notes |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 132 °C | At reduced pressure. |

| Optical Rotation [α]D | -25° (c=1 in chloroform) | Measured at 19 °C.[1][2] |

| Solubility | Sparingly soluble in Chloroform and slightly soluble in Methanol. |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of (S)-3-Chloro-1-phenyl-1-propanol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (S)-3-Chloro-1-phenyl-1-propanol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As (S)-3-Chloro-1-phenyl-1-propanol can decompose at atmospheric pressure, its boiling point is typically determined under reduced pressure.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

-

Heating: The sample is heated gently in a heating mantle.

-

Pressure Control: The system is evacuated to the desired pressure, which is monitored by the manometer.

-

Observation: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This is achieved by placing the thermometer bulb at the level of the side arm leading to the condenser. The temperature at which a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of linearly polarized light as it travels through a solution of a chiral compound. It is a characteristic property of enantiomers.

Methodology:

-

Solution Preparation: A solution of (S)-3-Chloro-1-phenyl-1-propanol of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., chloroform).

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also reported.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are chosen for the test.

-

Procedure: A small, measured amount of (S)-3-Chloro-1-phenyl-1-propanol is added to a test tube containing a measured volume of the solvent.

-

Observation: The mixture is agitated at a constant temperature, and the sample is observed for dissolution. Solubility is often qualitatively described (e.g., soluble, sparingly soluble, insoluble) based on the amount of substance that dissolves in a given volume of solvent. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like spectroscopy or chromatography.

Visualizations

To aid in the understanding of the characterization process for (S)-3-Chloro-1-phenyl-1-propanol, the following diagrams illustrate the logical workflow.

Caption: Workflow for the synthesis, purification, and physical characterization of (S)-3-Chloro-1-phenyl-1-propanol.

Caption: Logical relationships between (S)-3-Chloro-1-phenyl-1-propanol and its key physical properties.

References

A Technical Guide to the Spectroscopic Analysis of (S)-(-)-3-Chloro-1-phenyl-1-propanol

This document provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(-)-3-Chloro-1-phenyl-1-propanol, a molecule of interest in synthetic chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound is an organochlorine compound and an aromatic alcohol.[1] Its chemical structure consists of a phenyl group and a chloropropyl chain attached to a chiral carbon atom bearing a hydroxyl group.

-

Chemical Formula: C₉H₁₁ClO[1]

-

Molecular Weight: 170.64 g/mol [1]

-

CAS Number: 100306-34-1[1]

-

Appearance: Solid

-

Melting Point: 58-60 °C

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR spectra provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |

| 4.95 | dd | 1H | CH-OH |

| 3.80 - 3.65 | m | 2H | CH₂-Cl |

| 2.20 - 2.05 | m | 2H | CH₂ |

| 2.60 (broad) | s | 1H | OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.7 | C (aromatic, quaternary) |

| 128.5 | CH (aromatic) |

| 127.8 | CH (aromatic) |

| 125.9 | CH (aromatic) |

| 72.3 | CH-OH |

| 41.8 | CH₂ |

| 40.5 | CH₂-Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

| 750 - 690 | Strong | C-H bend (monosubstituted benzene) |

| 700 - 600 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | ~3:1 | [M]⁺ (Molecular ion) |

| 134 | [M - HCl]⁺ | |

| 107 | 100 (Base Peak) | [C₆H₅CHOH]⁺ |

| 79 | [C₆H₇]⁺ | |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.[7]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger sample concentration (50-100 mg) and longer acquisition times may be necessary due to the lower natural abundance of the ¹³C isotope.[5]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8] Apply a drop of this solution to a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[9]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[10]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[11]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[4][11]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: Key fragmentation pathways in mass spectrometry.

References

- 1. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. amherst.edu [amherst.edu]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is crucial for the efficacy of the final drug products. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis via asymmetric hydrogenation and enzymatic resolution, and a summary of its spectroscopic data for characterization.

Chemical and Physical Properties

This compound, with the IUPAC name (1S)-3-chloro-1-phenylpropan-1-ol , is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S)-3-chloro-1-phenylpropan-1-ol | [2] |

| Synonyms | (S)-(-)-α-(2-Chloroethyl)benzyl alcohol | [3][4] |

| CAS Number | 100306-34-1 | [2] |

| Molecular Formula | C₉H₁₁ClO | [2] |

| Molecular Weight | 170.64 g/mol | [5] |

| Melting Point | 58-60 °C | [5] |

| Optical Activity | [α]¹⁹/D −25° (c = 1 in chloroform) | [5] |

| Appearance | White to Almost white powder to crystal | [3] |

| Purity (typical) | >98.0% (GC), ee: 99% (GLC) | [3][5] |

Spectroscopic Data

Accurate characterization of this compound is essential for its use in pharmaceutical synthesis. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Awaited experimental data. | Awaited experimental data. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Awaited experimental data. | O-H stretch (broad) |

| Awaited experimental data. | C-H stretch (aromatic) |

| Awaited experimental data. | C-H stretch (aliphatic) |

| Awaited experimental data. | C=C stretch (aromatic) |

| Awaited experimental data. | C-O stretch |

| Awaited experimental data. | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| Awaited experimental data. | [M]⁺ | |

| 107 | 100 | [C₇H₇O]⁺ (Loss of CH₂CH₂Cl) |

| 79 | High | [C₆H₇]⁺ |

| 77 | High | [C₆H₅]⁺ |

Synthesis Protocols

The enantioselective synthesis of this compound is critical for its application in the pharmaceutical industry. Two primary methods, asymmetric hydrogenation and enzymatic kinetic resolution, are detailed below.

Asymmetric Hydrogenation of 3-Chloropropiophenone

This method involves the direct, stereoselective reduction of the prochiral ketone, 3-chloropropiophenone, using a chiral catalyst.

Experimental Protocol:

-

Materials: 3-chloropropiophenone, isopropanol, supported iron-based chiral catalyst (e.g., Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃), potassium hydroxide (KOH), hydrogen gas (H₂), nitrogen gas (N₂).

-

Procedure:

-

Dissolve 0.5 g of 3-chloropropiophenone in 20 mL of isopropanol in a high-pressure reactor.

-

Add 15 mg of the supported iron-based chiral catalyst.

-

Add a specific amount of KOH to achieve the desired concentration (e.g., 2 x 10⁻² mol/L).

-

Seal the reactor and purge with high-purity N₂ three times, followed by purging with H₂ three times.

-

Pressurize the reactor with H₂ to 1.2 MPa.

-

Heat the reaction mixture to 60 °C and stir for 1.5 hours.

-

After the reaction is complete, cool the reactor, and carefully release the pressure.

-

The product can be isolated and purified by standard techniques, and the yield and enantiomeric excess (e.e.) are determined by gas chromatography.

-

-

Results: This method can achieve high yields (up to 99%) and good enantiomeric excess (up to 90%).[6]

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This approach utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of 3-chloro-1-phenyl-1-propanol, allowing for the separation of the (S)-enantiomer.

Experimental Protocol:

-

Materials: Racemic 1-acetoxy-3-chloro-1-phenylpropane, phosphate buffer (0.1 M, pH 7.2), Lipase P "Amano", ether, magnesium sulfate.

-

Procedure:

-

To a flask, add 213 mg (1 mmol) of racemic 1-acetoxy-3-chloro-1-phenylpropane.

-

Add 10 mL of 0.1 M phosphate buffer (pH 7.2) and 213 mg of Lipase P "Amano".

-

Stir the mixture at 36 °C. The reaction progress is monitored by gas chromatography.

-

When the conversion reaches approximately 50% (typically after 4 days), stop the reaction.

-

Extract the reaction mixture twice with 10 mL of ether.

-

Combine the ether layers, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Separate the components by silica gel column chromatography (developer: hexane/ethyl acetate = 40:1 v/v). The unreacted (S)-(-)-1-acetoxy-3-chloro-1-phenylpropane is recovered first, followed by the (R)-(+)-3-chloro-1-phenyl-propanol. The desired (S)-enantiomer of the alcohol can be obtained by hydrolysis of the corresponding acetate.

-

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of several pharmaceuticals. Its primary applications include:

-

Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1]

-

Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[7]

-

Fluoxetine: A well-known antidepressant.[6]

The stereochemistry of this compound is critical in these syntheses, as the biological activity of the final API is often dependent on a specific enantiomer.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in a well-ventilated place.

Visualized Workflows

Asymmetric Hydrogenation Workflow

Caption: Asymmetric hydrogenation of 3-chloropropiophenone.

Enzymatic Kinetic Resolution Workflow

Caption: Chemoenzymatic synthesis via enzymatic kinetic resolution.

References

- 1. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR [m.chemicalbook.com]

- 2. This compound | C9H11ClO | CID 2777894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Chiral Properties of 3-Chloro-1-phenyl-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-phenyl-1-propanol is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry is crucial for the pharmacological activity of several drugs, including antidepressants and agents for treating premature ejaculation. This technical guide provides a comprehensive overview of the chiral properties of 3-Chloro-1-phenyl-1-propanol, including its synthesis, resolution, and analytical characterization. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Chirality plays a paramount role in drug efficacy and safety. The differential interaction of enantiomers with biological systems necessitates the development of stereoselective synthetic methods. 3-Chloro-1-phenyl-1-propanol possesses a single stereocenter, existing as (R)- and (S)-enantiomers. These enantiomers serve as key intermediates in the synthesis of prominent drugs such as (S)-Fluoxetine, (R)-Atomoxetine, and (S)-Dapoxetine. The therapeutic effect of these drugs is critically dependent on the specific stereoisomer used. This guide delves into the synthesis of enantiomerically pure 3-Chloro-1-phenyl-1-propanol and the analytical techniques for assessing its chiral purity.

Physicochemical and Chiral Properties

The enantiomers of 3-Chloro-1-phenyl-1-propanol exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The quantitative data for the individual enantiomers are summarized in Table 1.

| Property | (R)-(+)-3-Chloro-1-phenyl-1-propanol | (S)-(-)-3-Chloro-1-phenyl-1-propanol |

| CAS Number | 100306-33-0 | 100306-34-1 |

| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol | 170.64 g/mol |

| Melting Point | 59 °C | 58-60 °C |

| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform) | -25° (c=1 in Chloroform) |

| Appearance | White to yellow crystalline powder | White solid |

Synthesis of Enantiopure 3-Chloro-1-phenyl-1-propanol

The preparation of enantiomerically pure 3-Chloro-1-phenyl-1-propanol can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

The most common approach for the asymmetric synthesis of 3-Chloro-1-phenyl-1-propanol is the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone. This transformation can be effectively catalyzed by chiral oxazaborolidines (CBS catalysts) or other chiral catalysts.

This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction of 3-chloropropiophenone.

Materials:

-

(1S, 2R)-(-)-cis-1-amino-2-indanol

-

Tetrabutylammonium borohydride (TBABH)

-

Methyl iodide

-

3-chloropropiophenone

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S, 2R)-(-)-cis-1-amino-2-indanol (5-20 mol%) in anhydrous THF.

-

Add tetrabutylammonium borohydride (1.0 equivalent) and methyl iodide (1.0 equivalent) to the solution. Stir the mixture at room temperature to generate the borane source and the oxazaborolidine catalyst in situ.

-

Cool the reaction mixture to a specified temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

-

Slowly add a solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF to the catalyst mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 3 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired enantiomer of 3-Chloro-1-phenyl-1-propanol.

Chiral Resolution via Lipase-Catalyzed Transesterification

Kinetic resolution of racemic 3-Chloro-1-phenyl-1-propanol can be achieved using lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Materials:

-

Racemic 3-Chloro-1-phenyl-1-propanol

-

Lipase (e.g., from Pseudomonas cepacia or Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., toluene, hexane)

-

Silica gel for column chromatography

Procedure:

-

Dissolve racemic 3-Chloro-1-phenyl-1-propanol in an appropriate organic solvent.

-

Add the lipase and the acyl donor to the solution.

-

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the ester.

-

Filter off the enzyme.

-

Separate the unreacted alcohol from the acylated product by silica gel column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol if desired.

Analytical Methods for Chiral Purity Determination

The enantiomeric purity of 3-Chloro-1-phenyl-1-propanol is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC Method

-

Column: Chiral stationary phases (CSPs) are essential for separating enantiomers. Common choices include polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is commonly employed.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Synthesis and Signaling Pathways

The enantiomers of 3-Chloro-1-phenyl-1-propanol are crucial precursors for several important pharmaceuticals. The following diagrams illustrate the synthetic workflow and the signaling pathways of the final drug products.

Synthesis of (S)-Fluoxetine and (S)-Dapoxetine

(S)-3-Chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) (S)-Fluoxetine and (S)-Dapoxetine.

Caption: Synthetic pathway to (S)-Fluoxetine and (S)-Dapoxetine.

Fluoxetine and Dapoxetine are Selective Serotonin Reuptake Inhibitors (SSRIs). They function by blocking the serotonin transporter (SERT) in the presynaptic neuron, which leads to an increased concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission.

Caption: Signaling pathway of SSRIs like Fluoxetine and Dapoxetine.

Synthesis of (R)-Atomoxetine

(R)-3-Chloro-1-phenyl-1-propanol is a key intermediate in the synthesis of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of ADHD.

Caption: Synthetic pathway to (R)-Atomoxetine.

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhances noradrenergic neurotransmission.

Caption: Signaling pathway of NRIs like Atomoxetine.

Conclusion

The chiral properties of 3-Chloro-1-phenyl-1-propanol are of significant importance in the pharmaceutical industry. The ability to produce this intermediate in high enantiomeric purity is essential for the synthesis of several key drugs. This guide has provided a detailed overview of the synthesis, resolution, and analysis of the enantiomers of 3-Chloro-1-phenyl-1-propanol, along with insights into their application in the synthesis of important APIs and the mechanisms of action of these drugs. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

The Cornerstone of Modern Antidepressants: A Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol

An In-depth Review of the Discovery, Synthesis, and Application of a Key Chiral Intermediate

(S)-(-)-3-Chloro-1-phenyl-1-propanol , a chiral alcohol, stands as a pivotal building block in the synthesis of several widely prescribed pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. Its stereochemistry is crucial for the biological activity of these drugs, making its efficient and enantioselective synthesis a significant focus of research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for producing this vital chiral intermediate, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Discovery

The importance of this compound is intrinsically linked to the development of modern antidepressants. While the racemic form of 3-chloro-1-phenyl-1-propanol has been known for longer as a chemical intermediate, the significance of the (S)-enantiomer emerged with the push towards enantiopure pharmaceuticals in the latter half of the 20th century. The recognition that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles spurred the development of asymmetric synthesis and chiral resolution techniques. The demand for enantiomerically pure this compound surged with the commercial success of drugs like fluoxetine and atomoxetine, solidifying its status as a critical chiral intermediate in medicinal chemistry.

Synthetic Methodologies

The synthesis of this compound with high enantiomeric purity is a key challenge addressed by several distinct strategies. The primary approaches involve the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, and the kinetic resolution of racemic 3-chloro-1-phenyl-1-propanol.

Asymmetric Reduction of 3-Chloropropiophenone

The direct, enantioselective reduction of 3-chloropropiophenone is a highly efficient route to this compound. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction.

One of the most celebrated methods for asymmetric ketone reduction is the Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst. This method is renowned for its high enantioselectivity and predictable stereochemical outcome.

Experimental Protocol: Corey-Itsuno Reduction of 3-Chloropropiophenone

-

Catalyst Preparation (in situ): A solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 to 10 mol%) in anhydrous tetrahydrofuran (THF) is cooled to 0-25 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents) in THF is slowly added to the catalyst solution. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.

-

Substrate Addition: A solution of 3-chloropropiophenone in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (often between -20 °C and 0 °C) to maintain the enantioselectivity.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Another powerful technique involves the use of transition metal catalysts complexed with chiral ligands for the asymmetric hydrogenation of 3-chloropropiophenone. Iron-based chiral catalysts have shown considerable promise in this regard.[1]

Experimental Protocol: Asymmetric Hydrogenation with an Iron-Based Catalyst [1]

-

Reaction Setup: In a high-pressure reactor, 3-chloropropiophenone (1 equivalent) is dissolved in a suitable solvent such as isopropanol.

-

Catalyst and Base Addition: A chiral iron catalyst, for example, Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ (catalytic amount), and a base like potassium hydroxide (KOH) are added to the solution.[1]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specific pressure (e.g., 1.2 MPa). The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a set period (e.g., 1.5 hours).[1]

-

Workup and Purification: After releasing the hydrogen pressure, the catalyst is filtered off. The filtrate is concentrated, and the residue is worked up by extraction with an organic solvent. The organic phase is then dried and concentrated to yield the product, which can be further purified by chromatography or crystallization.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This approach often employs enzymes, such as lipases, which selectively catalyze the transformation of one enantiomer, leaving the other unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Chloro-1-phenyl-1-propanol

-

Reaction Mixture: Racemic 3-chloro-1-phenyl-1-propanol is dissolved in a suitable organic solvent (e.g., hexane). An acyl donor, such as vinyl acetate, is added to the mixture.

-

Enzyme Addition: A lipase, for example, from Pseudomonas fluorescens or Candida antarctica lipase B (CAL-B), is added to the reaction mixture.

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate contains the unreacted this compound and the acylated (R)-enantiomer. These two compounds can be separated by column chromatography.

-

Hydrolysis (Optional): The separated (R)-ester can be hydrolyzed back to (R)-(+)-3-Chloro-1-phenyl-1-propanol using a base or another enzymatic method if the (R)-enantiomer is also desired.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Asymmetric Reduction of 3-Chloropropiophenone

| Method | Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Corey-Itsuno | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | >90 | >95 | General Literature |

| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ | Isopropanol | 99 | 90 | [1] |

Table 2: Enzymatic Kinetic Resolution of (±)-3-Chloro-1-phenyl-1-propanol

| Enzyme | Acyl Donor | Solvent | (S)-Alcohol Yield (%) | (S)-Alcohol e.e. (%) | Reference |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Hexane | ~45-50 | >98 | General Literature |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | ~45-50 | >99 | General Literature |

Application in Pharmaceutical Synthesis

The primary application of this compound is as a key chiral precursor in the synthesis of important active pharmaceutical ingredients (APIs).

Synthesis of (S)-Atomoxetine

Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, is synthesized from this compound. The synthesis involves the displacement of the chloro group with methylamine, followed by an O-arylation reaction.

Caption: Synthetic pathway from this compound to (S)-Atomoxetine.

Synthesis of (S)-Fluoxetine

(S)-Fluoxetine, the active enantiomer of the widely known antidepressant Prozac®, is also synthesized from this compound. The synthesis typically involves the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with the sodium salt of 4-(trifluoromethyl)phenol.

Caption: Synthetic pathway from this compound to (S)-Fluoxetine.

Signaling Pathways of Derived Pharmaceuticals

The biological activity of the drugs derived from this compound is a direct consequence of their interaction with specific neurotransmitter transporters.

Mechanism of Action of Atomoxetine

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhancement of noradrenergic signaling is believed to be the primary mechanism for its therapeutic effects in ADHD.

Caption: Atomoxetine's mechanism of action as a norepinephrine reuptake inhibitor.

Mechanism of Action of Fluoxetine

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). It specifically blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is the basis for its antidepressant effects. Chronic administration of fluoxetine can also lead to downstream effects, including the activation of signaling pathways like the MAPK/ERK pathway.

Caption: Fluoxetine's mechanism as a selective serotonin reuptake inhibitor.

Conclusion

This compound is a quintessential example of a chiral intermediate whose development has been driven by the demands of the pharmaceutical industry. The evolution of efficient and highly enantioselective synthetic methods, from asymmetric catalysis to enzymatic resolutions, has been crucial in making enantiopure drugs like atomoxetine and fluoxetine accessible. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of this key building block is essential for the continued innovation of chiral therapeutics. The methodologies and data presented in this guide offer a solid foundation for further exploration and application in the synthesis of novel and improved pharmaceuticals.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-(-)-3-Chloro-1-phenyl-1-propanol

Abstract

(S)-(-)-3-Chloro-1-phenyl-1-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant (S)-fluoxetine. The enantioselective reduction of 3-chloropropiophenone is a critical step in obtaining this valuable compound with high optical purity. This application note details and compares three prominent methods for this asymmetric synthesis: Corey-Itsuno-Shibata (CBS) reduction, biocatalytic reduction, and catalytic asymmetric hydrogenation. A detailed experimental protocol for the widely-used CBS reduction is provided, along with a comparative summary of the performance of each method. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. This compound serves as a crucial building block for several active pharmaceutical ingredients (APIs). Consequently, the development of efficient, scalable, and highly enantioselective methods for its synthesis from the prochiral ketone, 3-chloropropiophenone, is an area of significant research interest. This note evaluates three distinct and effective approaches to achieve this transformation.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound.

| Method | Catalyst | Reducing Agent/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Corey-Itsuno-Shibata (CBS) Reduction | (R)-α,α-diphenyl-2-pyrrolidinemethanol | Borane Amine Complex | 93.8 | 87.7 | [1] |

| (1R,2S)-2-amino-1,2-diphenylethanol | Borane Amine Complex | 88.3 | 81.6 | [1] | |

| (1R,2R)-1-amino-2-indanol | Borane Amine Complex | 91.2 | 85.3 | [1] | |

| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 (immobilized) | Whole-cell bioreduction in a biphasic system | 93.3 | >99.0 | |

| Catalytic Asymmetric Hydrogenation | Supported iron-based chiral catalyst | H₂, 1.2 MPa, 60 °C, in isopropanol with KOH | 99 | 90 |

Experimental Protocols

Corey-Itsuno-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 3-chloropropiophenone to this compound using an oxazaborolidine catalyst, a method known for its high enantioselectivity and reliability.[2][3]

Materials:

-

3-chloropropiophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene or prepared in situ)

-

Borane dimethyl sulfide complex (BMS, BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 to 0.1 equivalents) in anhydrous THF.

-

Borane Addition: The flask is cooled to 0°C in an ice bath. Borane dimethyl sulfide complex (approximately 0.6 to 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for 10-15 minutes.

-

Substrate Addition: A solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few minutes to a few hours at room temperature.[4]

-

Quenching: Once the reaction is complete, the flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of methanol to destroy the excess borane.

-

Work-up: The mixture is then warmed to room temperature, and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

-

Characterization: The yield, enantiomeric excess (determined by chiral HPLC or GC), and spectroscopic data (¹H NMR, ¹³C NMR) of the final product are determined.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the Corey-Itsuno-Shibata (CBS) reduction of 3-chloropropiophenone.

Caption: Experimental workflow for the CBS reduction.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several methodologies. The biocatalytic approach using Acetobacter sp. offers exceptional enantioselectivity (>99% e.e.). The catalytic asymmetric hydrogenation provides a very high chemical yield (99%) with good enantioselectivity (90%). The Corey-Itsuno-Shibata reduction represents a versatile and widely adopted method that delivers good to excellent yields and high enantioselectivity, with the advantage of being a well-established and predictable chemical transformation. The choice of method will depend on the specific requirements of the synthesis, including scalability, cost of reagents and catalyst, and the desired level of enantiopurity. The provided protocol for the CBS reduction offers a reliable starting point for laboratory-scale synthesis of this important chiral intermediate.

References

Application Notes and Protocols for the Asymmetric Reduction of 3-Chloropropiophenone to (S)-3-chloro-1-phenylpropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-chloro-1-phenylpropanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (S)-fluoxetine. The enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, is a critical step in accessing this valuable building block with high optical purity. This document provides detailed application notes and protocols for several effective methods to achieve this asymmetric reduction, including biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and catalytic asymmetric (transfer) hydrogenation.

Methods Overview

Several robust methods have been developed for the asymmetric reduction of 3-chloropropiophenone. The choice of method often depends on factors such as desired enantioselectivity, scalability, cost of reagents and catalysts, and available laboratory equipment.

-

Biocatalysis: Utilizes enzymes, either as whole cells or isolated proteins, to perform highly selective reductions. This method is often characterized by exceptional enantioselectivity under mild reaction conditions.

-

Corey-Bakshi-Shibata (CBS) Reduction: A powerful and widely used method employing a chiral oxazaborolidine catalyst to achieve high enantiomeric excess for a broad range of ketones.[1][2][3]

-

Catalytic Asymmetric Hydrogenation: Employs chiral transition metal complexes, such as those based on ruthenium or iridium, to catalyze the addition of hydrogen across the carbonyl group with high stereocontrol.

-

Asymmetric Transfer Hydrogenation: A variation of catalytic hydrogenation that uses a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous hydrogen.

Data Presentation

The following tables summarize quantitative data for various methods of asymmetric reduction of 3-chloropropiophenone.

Table 1: Biocatalytic Reduction of 3-Chloropropiophenone

| Catalyst | Substrate Conc. (mM) | Temp. (°C) | pH | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| Saccharomyces cerevisiae reductase (YOL151W) | 30 | 40 | 7.5-8.0 | - | >99 (conversion) | 100 | [4] |

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Chloropropiophenone

| Catalyst | Reducing Agent | Solvent | Temp. (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| Chiral Oxazaborolidine | BH₃·Me₂S | - | - | - | 89 | 94.6 | [5] |

| Chiral Oxazaborolidine | - | - | - | - | Good | 98.6 | [6] |

Table 3: Catalytic Asymmetric (Transfer) Hydrogenation of 3-Chloropropiophenone

| Catalyst | Hydrogen Source | Base/Additive | Solvent | Temp. (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ | KOH | Isopropanol | 60 | 1.2 | 1.5 | 99 | 90 | [5][6] |

| Cp*IrCl[(S,S)-MsDPEN] | HCOOK | - | Water/Toluene | 50 | - | 24 | 94 | 85 | [7] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae Reductase

This protocol is based on the use of the yeast reductase YOL151W, which has shown excellent activity and enantioselectivity for the reduction of 3-chloropropiophenone.[4]

Materials:

-

Recombinant E. coli expressing Saccharomyces cerevisiae reductase (YOL151W)

-

3-chloropropiophenone

-

Glucose

-

NADP⁺

-

Glucose dehydrogenase (GDH)

-

Phosphate buffer (pH 7.5-8.0)

-

NaOH solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Chiral HPLC or GC system for ee determination

Procedure:

-

Enzyme Preparation: Cultivate the recombinant E. coli cells expressing the YOL151W reductase. Harvest the cells by centrifugation and prepare a cell-free extract or use whole cells as the biocatalyst.

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (pH 7.5-8.0) containing the biocatalyst (whole cells or cell-free extract).

-

Cofactor Regeneration System: Add glucose, NADP⁺, and glucose dehydrogenase to the reaction mixture. The GDH will oxidize glucose to regenerate the NADPH consumed by the reductase.

-

Substrate Addition: Dissolve 3-chloropropiophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 30 mM.

-